molecular formula C17H25BN2O5 B577372 N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1309980-13-9

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B577372
CAS No.: 1309980-13-9
M. Wt: 348.206
InChI Key: MOGJLCAUYCKDQQ-UHFFFAOYSA-N
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Description

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with a unique structure that includes a nitro group, a tert-butyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while Suzuki-Miyaura coupling can introduce various aryl or alkyl groups .

Scientific Research Applications

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the dioxaborolane moiety can participate in cross-coupling reactions, and the tert-butyl group can provide steric hindrance, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Biological Activity

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound notable for its unique structure that incorporates a nitro group, a tert-butyl group, and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C17H25BN2O5C_{17}H_{25}BN_{2}O_{5} with a molecular weight of approximately 348.2018 g/mol. The compound's structure is characterized by the presence of functional groups that facilitate various chemical reactions and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to an amine under specific conditions, which may enhance the compound's reactivity and biological efficacy.
  • Dioxaborolane Moiety : This component can participate in cross-coupling reactions, making it a valuable building block in synthetic organic chemistry.
  • Steric Hindrance : The tert-butyl group provides steric hindrance that can influence the selectivity and reactivity of the compound in biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may possess antiparasitic properties. For example, modifications to the dioxaborolane moiety have been shown to enhance activity against certain parasites while balancing metabolic stability .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntiparasiticModerate activity with specific derivatives
Enzyme InhibitionPotential inhibition of RNA-dependent RNA polymerase NS5B
Metabolic StabilityVaried stability across liver microsomes

Case Studies

  • Antiparasitic Activity Evaluation : In a study evaluating various derivatives of similar compounds, it was found that modifications at specific positions significantly influenced both activity and metabolic stability. For instance, certain pyridyl substitutions led to decreased potency but improved solubility .
  • Enzyme Interaction : The compound's ability to inhibit enzymes such as NS5B has been documented. In vitro assays indicated that specific analogs demonstrated low IC50 values (e.g., <50 nM), suggesting potent inhibitory effects against viral replication pathways .

Properties

IUPAC Name

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O5/c1-15(2,3)19-14(21)11-8-12(10-13(9-11)20(22)23)18-24-16(4,5)17(6,7)25-18/h8-10H,1-7H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGJLCAUYCKDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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